molecular formula C17H11Cl2FN2O B11094493 (4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(3,4-dichlorophenyl)-4-(2-fluorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11094493
M. Wt: 349.2 g/mol
InChI Key: NUDZHXCEETVVKU-MDWZMJQESA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylpyrazolones: Compounds with similar pyrazolone structures but different substituents on the aromatic rings.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with varying positions and additional substituents.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups and different functional groups attached.

Uniqueness

The uniqueness of 2-(3,4-DICHLOROPHENYL)-4-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11Cl2FN2O

Molecular Weight

349.2 g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(2-fluorophenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C17H11Cl2FN2O/c1-10-13(8-11-4-2-3-5-16(11)20)17(23)22(21-10)12-6-7-14(18)15(19)9-12/h2-9H,1H3/b13-8+

InChI Key

NUDZHXCEETVVKU-MDWZMJQESA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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